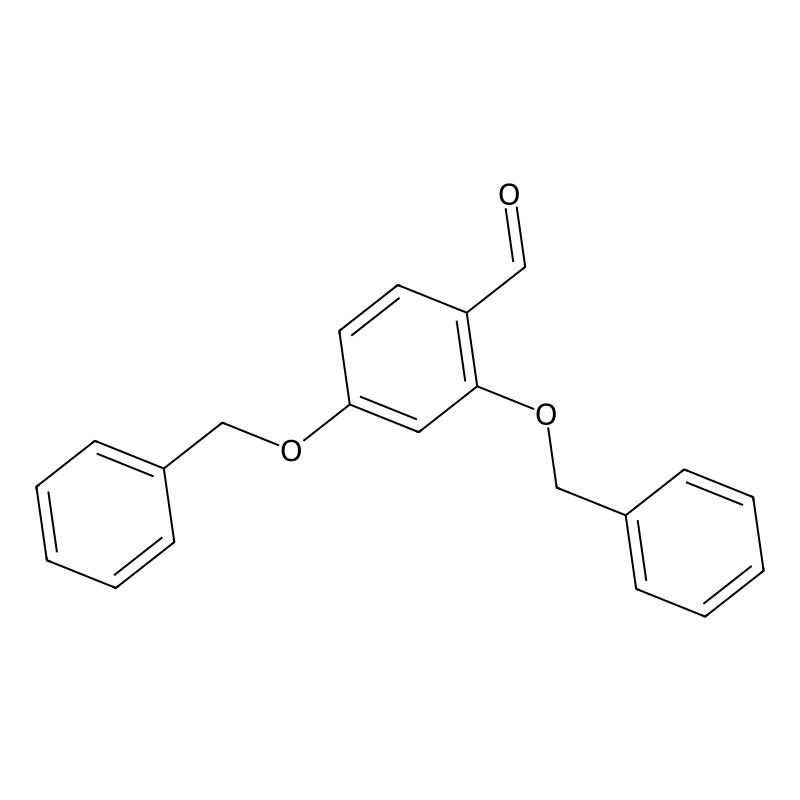

2,4-Bis(benzyloxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde characterized by its molecular formula and a molecular weight of 318.37 g/mol. This compound features two benzyloxy groups attached to a benzaldehyde backbone, specifically at the 2 and 4 positions of the benzene ring. The presence of these substituents significantly influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and material science .

Synthesis and characterization:

2,4-Bis(benzyloxy)benzaldehyde is an organic compound with the molecular formula C21H18O3. It is a white crystalline solid []. The synthesis of this compound has been described in several research publications, often as an intermediate in the preparation of more complex molecules [, ].

Applications in organic synthesis:

,4-Bis(benzyloxy)benzaldehyde can be used as a starting material for the synthesis of various organic compounds, including:

- Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides [].

- Heterocycles: It can be used as a starting material for the synthesis of various heterocycles, such as pyridines and furans [, ].

- Fine chemicals: It can be used as a building block for the synthesis of fine chemicals, such as pharmaceuticals and dyes [].

Other research applications:

,4-Bis(benzyloxy)benzaldehyde has also been investigated for its potential applications in other areas of scientific research, such as:

The chemical reactivity of 2,4-bis(benzyloxy)benzaldehyde is notable for several types of reactions:

- Oxidation: The aldehyde group can be oxidized to form 2,4-bis(benzyloxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The aldehyde can be reduced to 2,4-bis(benzyloxy)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

Research into the biological activity of 2,4-bis(benzyloxy)benzaldehyde indicates potential applications in medicinal chemistry. It has been studied for its interactions with enzymes and as a precursor for biologically active compounds. Its derivatives may exhibit antibacterial properties, although specific studies detailing these activities are still emerging .

The synthesis of 2,4-bis(benzyloxy)benzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is generally performed in the presence of a base such as potassium carbonate in solvents like acetone or acetonitrile. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

General Synthetic Route:- Starting Material: 2,4-Dihydroxybenzaldehyde

- Reagent: Benzyl bromide

- Base: Potassium carbonate

- Solvent: Acetone or acetonitrile

- Conditions: Reflux under appropriate temperature until completion.

2,4-Bis(benzyloxy)benzaldehyde finds applications across various fields:

- Organic Chemistry: Serves as an intermediate for synthesizing complex organic molecules.

- Material Science: Used in producing specialty chemicals and polymers.

- Biological Research: Acts as a building block for compounds with potential therapeutic effects.

- Industrial

Several compounds share structural similarities with 2,4-bis(benzyloxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,4-Bis(benzyloxy)benzaldehyde | Benzyloxy groups at positions 3 and 4 | Different substitution pattern affects reactivity |

| 4-Benzyloxy-3-methoxybenzaldehyde | Contains a methoxy group instead of one benzyloxy group | Introduces different electronic properties |

| 2,4-Dihydroxybenzaldehyde | Precursor for synthesis | Lacks benzyloxy groups; serves as a starting material |

| Benzaldehyde | Simplest aromatic aldehyde | Base structure from which derivatives are synthesized |

Uniqueness

The uniqueness of 2,4-bis(benzyloxy)benzaldehyde lies in the specific positioning of its benzyloxy groups, which significantly influences its chemical reactivity and interactions compared to similar compounds. This structural arrangement enhances its utility in synthesizing various complex molecules and materials .